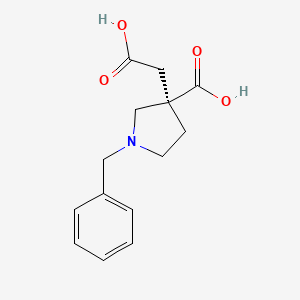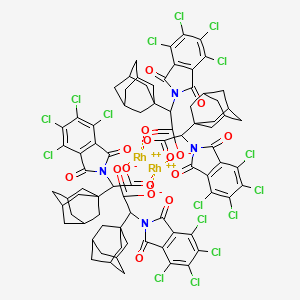
Rh2(R-TCPTAD)4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rh2(R-TCPTAD)4 involves the reaction of rhodium(II) acetate with the ligand ®-TCPTAD. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the rhodium complex. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually performed at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The scalability of the synthesis would depend on the availability of the starting materials and the ability to maintain the reaction conditions on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
Rh2(R-TCPTAD)4 is primarily used in catalytic reactions involving carbene and nitrene intermediates. These reactions include:
C-H Insertion: The catalyst facilitates the insertion of a carbene or nitrene into a carbon-hydrogen bond.
Cyclopropanation: The catalyst promotes the formation of cyclopropane rings from alkenes and diazo compounds.
Aziridination: The catalyst enables the formation of aziridines from alkenes and nitrene precursors.
C-H Amination: The catalyst facilitates the insertion of a nitrene into a carbon-hydrogen bond to form amines
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, alkenes, and nitrene precursors. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions include cyclopropanes, aziridines, and amines, depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
Rh2(R-TCPTAD)4 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Rh2(R-TCPTAD)4 involves the formation of a dirhodium-carbene or dirhodium-nitrene intermediate. This intermediate can then insert into a carbon-hydrogen bond or react with an alkene to form a cyclopropane or aziridine. The catalyst’s ability to control regioselectivity and stereoselectivity is due to the chiral environment provided by the ®-TCPTAD ligands .
Comparación Con Compuestos Similares
Similar Compounds
Rh2(S-TCPTAD)4: A similar dirhodium catalyst with the (S)-TCPTAD ligand, used for similar reactions but with different stereoselectivity.
Rh2(R-PTAD)4: Another dirhodium catalyst with the ®-PTAD ligand, used for asymmetric carbene and nitrene reactions.
Rh2(S-PTAD)4: A dirhodium catalyst with the (S)-PTAD ligand, used for similar reactions but with different stereoselectivity.
Uniqueness
Rh2(R-TCPTAD)4 is unique in its ability to provide high regioselectivity and stereoselectivity in C-H functionalization reactions. The ®-TCPTAD ligand creates a chiral environment that allows for the selective formation of carbon-carbon bonds at the most accessible tertiary carbon-hydrogen position .
Propiedades
Fórmula molecular |
C80H64Cl16N4O16Rh2 |
|---|---|
Peso molecular |
2110.4 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate;rhodium(2+) |
InChI |
InChI=1S/4C20H17Cl4NO4.2Rh/c4*21-12-10-11(13(22)15(24)14(12)23)18(27)25(17(10)26)16(19(28)29)20-4-7-1-8(5-20)3-9(2-7)6-20;;/h4*7-9,16H,1-6H2,(H,28,29);;/q;;;;2*+2/p-4 |
Clave InChI |
JFDVMHNQOYVSDK-UHFFFAOYSA-J |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12817060.png)

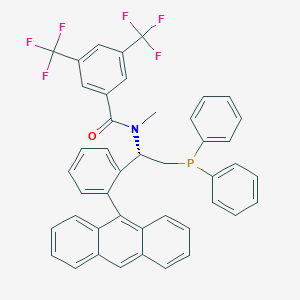

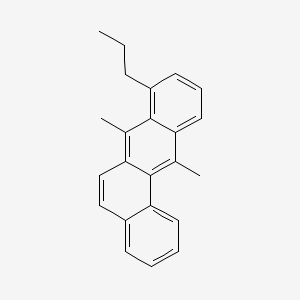
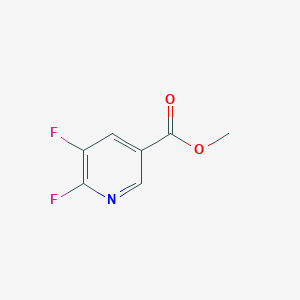
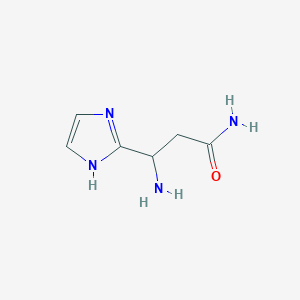
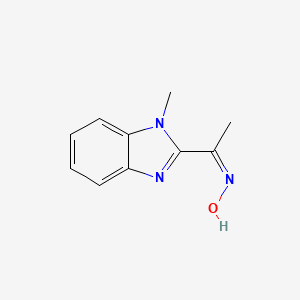
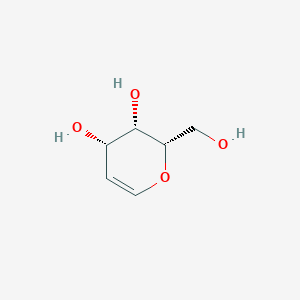
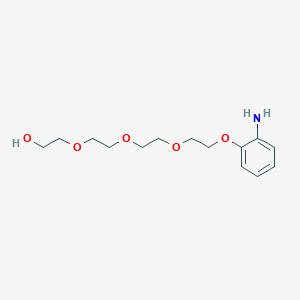

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12817141.png)
